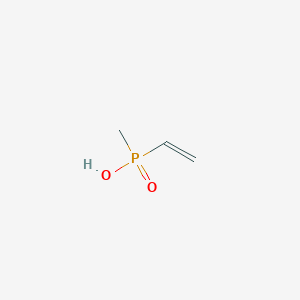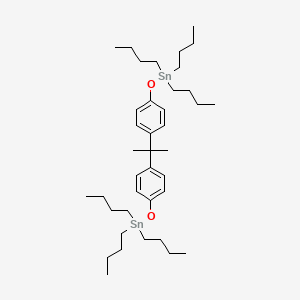
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) is a chemical compound with the molecular formula C39H68O2Sn2. It is known for its unique structure, which includes two tributylstannane groups connected by an isopropylidene bridge through p-phenyleneoxy linkages. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) typically involves the reaction of bisphenol A with tributyltin chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributylstannane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) depend on the type of reaction. For example, oxidation reactions yield stannic derivatives, while substitution reactions can produce a variety of functionalized tin compounds.
Applications De Recherche Scientifique
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) involves its interaction with molecular targets through its tin-containing groups. These interactions can lead to the formation of complexes with biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(tributyltin) oxide
- Tributyltin acetate
- Tributyltin fluoride
- Tributyl (methacryloyloxy)stannane
- Tributyl (oleoyloxy)stannane
Uniqueness
(Isopropylidenebis(p-phenyleneoxy))bis(tributylstannane) is unique due to its specific structure, which includes an isopropylidene bridge and p-phenyleneoxy linkages. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
24291-51-8 |
|---|---|
Formule moléculaire |
C39H68O2Sn2 |
Poids moléculaire |
806.4 g/mol |
Nom IUPAC |
tributyl-[4-[2-(4-tributylstannyloxyphenyl)propan-2-yl]phenoxy]stannane |
InChI |
InChI=1S/C15H16O2.6C4H9.2Sn/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;6*1-3-4-2;;/h3-10,16-17H,1-2H3;6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
TUEGQGMTVUFBHZ-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


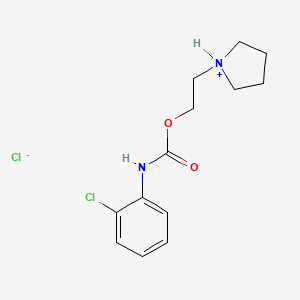
![1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine](/img/structure/B13750588.png)
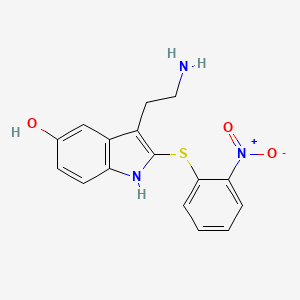
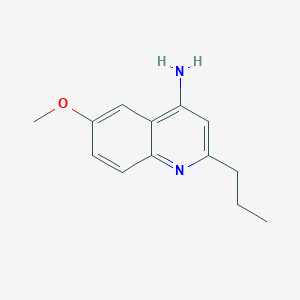

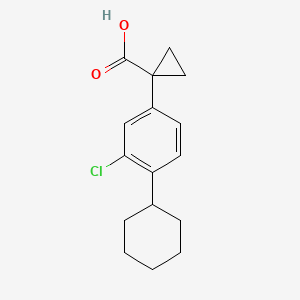
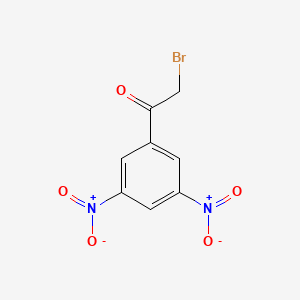
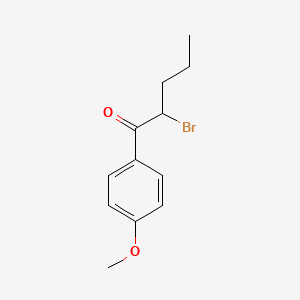
![3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13750648.png)
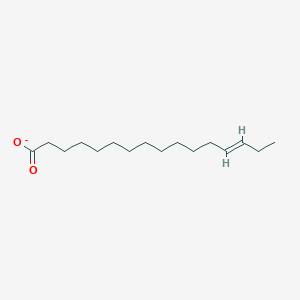
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)
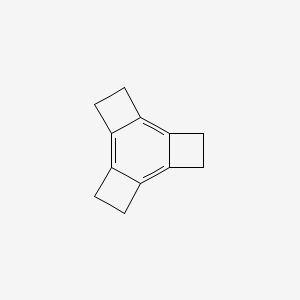
![[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)
